2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole
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Overview
Description
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is a heterocyclic compound that features both an imidazole and a benzothiazole ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde in the presence of a suitable catalyst under reflux conditions . Another approach includes the use of ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.
Mechanism of Action
The mechanism by which 2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole exerts its effects involves interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit tyrosine kinases, which are enzymes involved in the regulation of cell division and survival . Molecular docking studies have shown that this compound binds to the active site of these enzymes, thereby blocking their activity and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: This compound also exhibits significant anticancer activity but differs in its substitution pattern and specific biological targets.
2-(4-Bromophenyl)imidazo[2,1-b][1,3]benzothiazole: Similar in structure but with a bromine atom instead of chlorine, this compound has shown comparable biological activities.
Uniqueness
2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its binding affinity to molecular targets and its overall biological activity .
Properties
IUPAC Name |
2-(4-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOOQPHNOURAEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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